Brevinin-2ISb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SFLTTFKDLAIKAAKSAGQSVLSTLSCKLSNTC |
Origin of Product |
United States |
Mechanisms of Action of Brevinin 2isb in Microbial Inhibition
Direct Antimicrobial Mechanisms
The primary method by which Brevinin-2ISb exerts its antimicrobial effect is through direct interaction with microbial cells, leading to membrane disruption and the suppression of pathogenic traits. researchgate.netunesp.br
Membrane Permeabilization and Disruption Modalities
Like many cationic antimicrobial peptides, the fundamental mechanism of this compound involves the permeabilization and disruption of the microbial cell membrane. researchgate.netnih.gov This process begins with the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) in bacteria and fungi. researchgate.netnih.gov Upon reaching a sufficient concentration on the microbial surface, the peptide induces structural changes in the membrane, leading to a loss of integrity and subsequent cell death. frontiersin.org This membrane-targeting action is a hallmark of the Brevinin-2 (B1175259) family of peptides. unesp.br
The precise topology of this compound's interaction with the lipid bilayer has not been definitively elucidated, but it is understood to operate through a membrane-disruptive mechanism. For the broader class of amphipathic α-helical peptides, several interaction models are proposed:
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the membrane, aggregating to form a barrel-like pore. The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the aqueous channel. biomedres.us
Carpet-like Model: Here, peptides accumulate on the surface of the membrane, forming a "carpet." biomedres.us Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing micellization and disintegration of the bilayer without forming discrete pores. biomedres.usresearchgate.net
Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend inward, creating a continuous pore where the water core is lined by both the peptides and the head groups of the lipid molecules. biomedres.usresearchgate.net In this arrangement, the peptides are always associated with the lipid head groups. biomedres.us
The action of Brevinin-2 family peptides generally involves an initial adsorption to the membrane surface, followed by a disruption that leads to perforation. unesp.brfrontiersin.org This process, which results in the outflow of bacterial contents, is consistent with mechanisms that compromise the membrane's barrier function, such as those described by the carpet or toroidal pore models. frontiersin.org
This compound demonstrates potent activity against a range of microorganisms, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans. biomedres.usresearchgate.net The peptide's ability to compromise cell integrity is the basis for this broad-spectrum activity. While specific microscopic evidence detailing membrane disruption by this compound is not extensively documented in the available literature, its efficacy is quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide required to inhibit microbial growth.
Table 1: Documented Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (μM) | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive Bacterium | 4.35 ± 0.9 | biomedres.us |
| Escherichia coli | Gram-Negative Bacterium | <10 (mmol/L) | biomedres.us |
| Candida albicans | Fungus | <10 (mmol/L) | biomedres.us |
Analysis of Cellular Membrane Interaction Models
Inhibition of Microbial Virulence Factors
Beyond direct killing through membrane disruption, this compound can neutralize pathogens by inhibiting their virulence factors. researchgate.netbiomedres.us This is a significant mechanism, particularly in its action against MRSA, as it can disarm the bacterium and reduce its pathogenic potential even at sub-lethal concentrations. biomedres.us
Research has demonstrated that this compound can directly interfere with the function of secreted MRSA virulence proteins. researchgate.netbiomedres.us Protein activity tests have shown that treatment with this compound significantly inhibits the enzymatic action of key bacterial proteins responsible for tissue damage and immune evasion. researchgate.netbiomedres.us Specifically, it has been found to reduce the total protease activity and alkaline protease activity of MRSA. Furthermore, it curtails the hemolytic activity of the bacterium, which is its ability to lyse red blood cells. biomedres.us
Table 2: Inhibition of MRSA Virulence Factor Activity by this compound
| Virulence Factor Activity | Effect of this compound Treatment | Reference |
|---|---|---|
| Total Protease Activity | Significantly inhibited | biomedres.us |
| Alkaline Protease Activity | Inhibited | biomedres.us |
| Hemolytic Activity | ~4-fold decrease in activity | biomedres.us |
| Total Enterotoxin Expression | ~3-fold decrease in activity | biomedres.us |
A crucial aspect of this compound's anti-virulence mechanism is its ability to suppress the expression of genes that code for virulence factors. researchgate.netbiomedres.us Studies using real-time PCR have shown that this compound, at a concentration of one-quarter of its MIC, can significantly repress the transcription of a wide array of MRSA virulence factor genes without affecting the expression of essential housekeeping genes. biomedres.us This includes a substantial downregulation of genes encoding for various staphylococcal enterotoxins (SEs), which are responsible for food poisoning and toxic shock syndrome, as well as genes for fibronectin-binding proteins (FnbA, FnbB) that are critical for host cell adhesion. biomedres.us
Table 3: Repression of MRSA Virulence Gene Expression by this compound
| Gene Category | Gene | Function | Fold Repression | Reference |
|---|---|---|---|---|
| Staphylococcal Enterotoxins (SEs) | sea | Enterotoxin A | ~4 to 70-fold | biomedres.us |
| seb | Enterotoxin B | ~4 to 70-fold | biomedres.us | |
| sec | Enterotoxin C | ~4 to 70-fold | biomedres.us | |
| see | Enterotoxin E | ~4 to 70-fold | biomedres.us | |
| seg | Enterotoxin G | ~4 to 70-fold | biomedres.us | |
| she | Enterotoxin H | ~4 to 70-fold | biomedres.us | |
| sei | Enterotoxin I | ~4 to 70-fold | biomedres.us | |
| sej | Enterotoxin J | ~4 to 70-fold | biomedres.us | |
| Other Virulence Factors | FnbA | Fibronectin-binding protein A | ~2 to 5-fold | biomedres.us |
| FnbB | Fibronectin-binding protein B | ~2 to 5-fold | biomedres.us | |
| Tsst | Toxic shock syndrome toxin-1 | ~2 to 5-fold | biomedres.us |
Molecular Inhibition of Virulence Protein Activity
Anti-biofilm Formation Research
Bacterial biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. mdpi.comnih.gov The ability of antimicrobial agents to inhibit or disrupt these biofilms is a critical area of research.
Studies have investigated the anti-biofilm capabilities of peptides in the brevinin-2 family. For instance, Brevinin-2GUb demonstrated the ability to inhibit the formation of biofilms by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli at relatively high concentrations. nih.gov However, it showed limited efficacy in eradicating established biofilms. nih.gov Further modifications to the Brevinin-2GUb peptide, such as truncation, resulted in a loss of this anti-biofilm activity. nih.gov This suggests that specific structural features of the peptide are crucial for its ability to interfere with biofilm formation. The complex nature of biofilms presents a significant challenge, and compounds that can disrupt their formation are of great therapeutic interest. mdpi.comchiet.edu.eg
Host Immune Modulation and Immunomodulatory Mechanisms
Beyond its direct antimicrobial actions, this compound has been shown to modulate the host's immune system, enhancing its ability to combat pathogens. This immunomodulatory capacity is a key aspect of its therapeutic potential.
Activation of Innate Immune Pathways in Model Organisms
Research utilizing the model organism Caenorhabditis elegans has been instrumental in elucidating the immunomodulatory effects of this compound. These studies have revealed that the peptide can activate conserved innate immune pathways, leading to a more robust defense against bacterial infections.
A pivotal pathway in the immune response of C. elegans is the DAF-2/DAF-16 signaling axis, which is homologous to the insulin/IGF-1 signaling pathway in mammals. plos.orgnih.govnih.govoncotarget.com The DAF-2 receptor, upon activation, initiates a signaling cascade that ultimately regulates the activity of the DAF-16 transcription factor. plos.orgoncotarget.com
Studies have demonstrated that this compound plays a crucial role in activating this pathway. biomedres.usresearchgate.netfao.orgresearchgate.net The activation of the DAF-2/DAF-16 pathway is considered essential for the immune activation observed in C. elegans when treated with this compound. researchgate.netfao.orgresearchgate.netresearchgate.net This suggests that this compound enhances the host's immune response by modulating this conserved signaling pathway. researchgate.netfao.org The interaction of this compound with this pathway highlights its sophisticated mechanism of action, which extends beyond simple microbial killing.
The activation of the DAF-2/DAF-16 pathway by this compound leads to the downstream expression of various immune effector genes. biomedres.usresearchgate.netfao.org Research has shown that treatment with this compound induces the expression of several C. elegans innate immune genes, including lys-7 and spp-1. researchgate.netfao.orgresearchgate.netresearchgate.net222.198.130
Specifically, robust and sustained expression of the antibacterial gene lys-7 has been observed following this compound treatment, resulting in increased levels of the corresponding protein. researchgate.netfao.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com The expression of spp-1 is also upregulated. biomedres.usresearchgate.netfao.orgresearchgate.net The induction of these and other immune-related genes can be substantial, with increases of more than 5 to 25.5-fold reported. biomedres.us This heightened expression of immune effectors directly contributes to the host's ability to clear pathogenic infections.
Notably, the expression of some immune genes, such as K08D8.5 and C29F3.7, does not appear to be affected by this compound treatment. mednexus.org This indicates a degree of specificity in the immunomodulatory effects of the peptide.
The table below summarizes the key immune genes in C. elegans that are upregulated by this compound.
| Gene | Function/Significance | Fold Induction Range |
| lys-7 | Antibacterial gene, key antimicrobial in the DAF-2/DAF-16 pathway. researchgate.netfao.orgmdpi.com | Significantly upregulated. researchgate.netfao.orgmdpi.com |
| spp-1 | Immune effector gene. biomedres.usresearchgate.netfao.org | Upregulated. biomedres.usresearchgate.netfao.org |
| Other genes | Including hsf-1, irg-1, irg-2, C29F3.7, F49F1.6, K05D8.5, F56D6.2, F28D1.3, F38A1.5, ZK6.7, T20G5.7, and abf-1. biomedres.us | >5 to 25.5-fold. biomedres.us |
Role of DAF-2/DAF-16 Signaling Axis
Research on Anti-inflammatory Effects
The immunomodulatory properties of this compound also extend to anti-inflammatory effects, suggesting its potential in treating conditions characterized by excessive inflammation. Peptides from the Brevinin-2 family are being explored as potential candidates for the development of novel anti-inflammatory drugs. researchgate.netfao.orgresearchgate.netresearchgate.netmednexus.orgresearchgate.netdntb.gov.uacqvip.com
For example, a novel peptide from the Brevinin-2 family, brevinin-2MP, has been shown to significantly regulate the secretion of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov It achieves this by blocking the MARK/NF-κB inflammatory pathways. nih.gov This demonstrates the potential of Brevinin-2 family peptides to mitigate inflammatory responses.
Enhancement of Host Defense Against Pathogens
The culmination of this compound's direct antimicrobial activity and its immunomodulatory effects is a significant enhancement of the host's defense against pathogens. biomedres.usmdpi.comresearchgate.net
In studies using C. elegans infected with MRSA, treatment with this compound led to a significant increase in the survival rate of the nematodes. biomedres.usmdpi.com For instance, after 96 hours of treatment, the survival rate of infected worms treated with this compound was nearly 80%. mdpi.com This enhanced survival is correlated with a reduction in the MRSA-mediated death of the host. researchgate.netfao.org
Structure Activity Relationship Sar Studies of Brevinin 2isb
Influence of Primary Sequence Variations on Bioactivity
The primary structure, or amino acid sequence, of Brevinin-2ISb is fundamental to its biological activity. Variations within this sequence, whether through the substitution of key residues or modifications at its ends, can significantly alter its efficacy.
Analysis of Conserved Amino Acid Residues (Lys15, Cys27, Lys28, Cys33)
The Brevinin-2 (B1175259) family of peptides, to which this compound belongs, exhibits significant structural diversity among its members. mdpi.com However, a few amino acid residues remain highly conserved, suggesting they play a crucial role in the peptide's function. mdpi.com Protein similarity analyses show that across the Brevinin-2 family, four amino acid residues—Lysine-15 (Lys15), Cysteine-27 (Cys27), Lysine-28 (Lys28), and Cysteine-33 (Cys33)—are consistently present. mdpi.commednexus.orgresearchgate.net
The two cysteine residues, Cys27 and Cys33, are located at the C-terminus and are responsible for forming a disulfide bridge. nih.gov This bridge creates a cyclic heptapeptide (B1575542) loop known as the "Rana box," a hallmark of many antimicrobial peptides (AMPs) isolated from Ranidae frogs. nih.gov The lysine (B10760008) residues, being cationic, contribute a net positive charge to the peptide. This positive charge is considered a key factor in the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, which is a prerequisite for antimicrobial action. researchgate.netmdpi.com While the primary structure of Brevinin-2 peptides is generally poorly conserved, the consistent presence of these four residues points to their fundamental importance in maintaining the structural integrity and electrostatic properties necessary for bioactivity. mednexus.orgvulcanchem.com
Impact of N-terminal and C-terminal Modifications
N-terminal Modifications and Truncation: The N-terminal region of brevinin peptides is often a hydrophobic domain critical for membrane interaction. vulcanchem.commdpi.com Studies on peptides like Brevinin-2GUb have shown that the N-terminal fragment (residues 1-19) constitutes the primary active region. nih.gov Consequently, truncating or shortening the peptide from the C-terminus while preserving the N-terminal domain is a viable strategy for creating smaller, yet still potent, antimicrobial agents. nih.gov For instance, a study on the related peptide palustrin-2ISb created an analogue, GL-29, by deleting the last seven C-terminal amino acids, which retained significant antimicrobial activity. mdpi.com N-terminal acetylation is another common modification that neutralizes the N-terminal charge and can increase stability and mimicry of native proteins, potentially enhancing biological activity. lifetein.comrutgers.edufrontiersin.org
The table below summarizes findings from studies on analogues of this compound, demonstrating the effects of terminal modifications.
| Peptide/Analogue | Modification | Key Finding | Reference(s) |
| t-Brevinin-2GUb | Rana box removal and C-terminal amidation | C-terminal amidation was introduced to improve antimicrobial activity. | nih.gov |
| GL-29 | Deletion of 7 C-terminal amino acids from palustrin-2ISb | The truncated analogue retained antimicrobial activity similar to the parent peptide. | mdpi.com |
| Brevinin-2GUb analogues | Truncation from C-terminus | The N-terminal 1-19 amino acids were identified as the active fragment. | nih.gov |
| Amurin-9KY | C-terminal amidation | Amidation played an important role in the antimicrobial activity. | nih.gov |
Role of Secondary and Tertiary Conformation
Amphipathic α-helical Structure and its Importance
A defining characteristic of many AMPs, including this compound, is their ability to adopt an amphipathic α-helical structure upon interacting with a membrane. nih.govresearchgate.net In an aqueous environment, these peptides are typically unstructured or exist as a random coil. researchgate.net However, in the presence of a membrane-mimetic environment, such as lipid micelles or trifluoroethanol (TFE), they undergo a conformational change to form an α-helix. nih.govresearchgate.netnih.gov
This α-helix is amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This arrangement is crucial for its antimicrobial mechanism, as the hydrophobic face can insert into the lipid core of the bacterial membrane, while the cationic hydrophilic face interacts with the negatively charged phospholipid head groups on the membrane surface. researchgate.netvulcanchem.com This interaction disrupts the membrane's integrity, leading to pore formation and ultimately cell death. vulcanchem.com
Circular dichroism (CD) spectroscopy is a technique used to study these structural changes. isbg.frjascoinc.com CD analyses of related brevinin peptides confirm a significant increase in α-helical content when the peptides are moved from an aqueous solution to a membrane-mimicking one. nih.govnih.govnih.gov For example, a study on a brevinin-2-related peptide (BR-II) using CD and Nuclear Magnetic Resonance (NMR) spectroscopy confirmed that it folds into an α-helix upon interaction with micelles, with its N-terminus embedding into the hydrophobic core of the micelle. nih.gov
Significance of the C-terminal "Rana Box" Motif
The "Rana box" is a highly conserved cyclic motif at the C-terminus of many ranid frog peptides, including this compound, formed by a disulfide bond between two cysteine residues. nih.govmdpi.com While its conservation suggests an important function, structure-activity studies have revealed that its role can vary significantly between different peptide families.
For some peptides, like ranalexin, the Rana box is crucial for antimicrobial activity. nih.gov However, for many members of the brevinin-2 family, this motif appears to be dispensable. nih.govnih.gov Studies on Brevinin-2GUb and nigrocin-HL found that removing the Rana box did not significantly reduce antimicrobial activity and, in some cases, even lowered the peptide's toxicity to mammalian cells (hemolytic activity). nih.govnih.gov A study on derivatives of this compound reported that removing the Rana box loop could significantly enhance the speed of its bactericidal action against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that for this compound, the linear, more flexible structure may be more efficient at membrane disruption than the constrained cyclic form.
The table below presents findings on the modification of the Rana box in brevinin-2 family peptides.
| Peptide | Modification | Effect on Bioactivity | Reference(s) |
| This compound derivative | Removal of "Rana box" loop | Significantly improved the bactericidal speed on MRSA. | researchgate.net |
| Brevinin-2GUb | Removal of "Rana box" | The Rana box was found to be not indispensable for antimicrobial activity. | nih.gov |
| Nigrocin-HL | Removal of "Rana box" | No significant effect on antimicrobial activity; decreased hemolytic activity. | nih.gov |
| Palustrin-2ISb analogue | Removal of "Rana box" | Had no impact on antimicrobial activity. | mdpi.com |
Prediction and Analysis of Tertiary Structure
Understanding the full three-dimensional (tertiary) structure of this compound provides deeper insight into how its different domains are spatially arranged to execute its function. Computational modeling tools are often used to predict these structures when experimental data from methods like X-ray crystallography or NMR is unavailable. nih.gov
A predicted tertiary structure for this compound has been generated using the SWISS-MODEL server, a homology modeling tool. researchgate.net The model visualizes the likely 3D conformation of the peptide, showing the spatial relationship between the N-terminal domain, the central region, and the C-terminal Rana box. researchgate.net Such models are invaluable for visualizing how the amphipathic α-helix orients itself and how the conserved residues are positioned to interact with target membranes. researchgate.net Further computational analyses, such as Principal Component Analysis (PCA), have been used in studies that include this compound to compare its structural properties to those of other peptides, such as mitochondrial targeting peptides, highlighting shared features like amphiphilic helices. biorxiv.org
Determinants of Biological Specificity and Potency
Impact of Net Charge and Hydrophobicity
The interplay between net charge and hydrophobicity is a crucial factor in the function of many antimicrobial peptides (AMPs), including the Brevinin family. A cationic (positive) net charge is fundamental for the initial electrostatic attraction between the peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. biomedres.usresearchgate.net Hydrophobicity, on the other hand, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane perturbation and cell death. biomedres.us
Generally, increasing the net positive charge of a brevinin peptide enhances its antimicrobial activity. nih.gov However, this must be balanced, as an excessively high charge or hydrophobicity can also lead to increased toxicity toward host cells, such as red blood cells (hemolytic activity). biomedres.usnih.gov The goal of structure-activity relationship (SAR) studies is to find an optimal balance that maximizes antimicrobial potency while minimizing host cell cytotoxicity. biomedres.us
Structure-Guided Peptide Engineering and Analog Design
Building on the understanding of these structural determinants, researchers can rationally design synthetic analogs of this compound to enhance its therapeutic properties. This process, known as structure-guided peptide engineering, involves making specific amino acid substitutions or truncations to modulate net charge, hydrophobicity, amphipathicity, and structural stability. researchgate.netnih.gov
A primary target for modification in many brevinin-2 peptides is the C-terminal "Rana box," a disulfide-bridged cyclic domain. tums.ac.ir While this feature can be important for the stability of some peptides, studies on several brevinins, including a derivative of this compound, have shown that its removal can be beneficial. researchgate.netnih.gov One notable analog of this compound is GV21. In this derivative, the "Rana box" loop was removed. researchgate.net This modification resulted in a peptide with a faster bactericidal effect against MRSA and lower toxicity, making GV21 a promising new antibacterial candidate. researchgate.net
This strategy of truncating the Rana box and amidating the new C-terminus has been successfully applied to other brevinins, like Brevinin-2GUb. researchgate.netnih.gov These modifications often reduce hemolytic activity without compromising, and in some cases even enhancing, antimicrobial potency. tums.ac.irnih.gov
Further engineering strategies involve substituting specific amino acid residues. Replacing neutral or acidic amino acids with cationic residues like lysine (Lys) is a common method to increase the net positive charge. researchgate.net For example, in a study on a brevinin-2-related peptide (B2RP), substituting an aspartic acid (Asp) with a lysine increased antimicrobial potency against several pathogens without a significant change in hemolytic activity. nih.gov Such modifications can fine-tune the peptide's selectivity towards microbial membranes over host cell membranes.
The table below details the modifications and resulting activities of analogs designed from the related peptide Brevinin-2GUb, illustrating the principles of structure-guided design.
| Peptide Name | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (MIC in µM) | Hemolytic Activity |
| Brevinin-2GUb | GVIIDTINKLAKGAAKTVAGQLLKKCASKC | +3 | 0.534 | Modest activity against select bacteria | High |
| tB2U | GVIIDTINKLAKGAAKTVAGQLL-NH₂ | +2 | 0.518 | Reduced or similar to parent | Lower than parent |
| tB2U-K | GVIIKTINKLAKGAAKTVAGQLL-NH₂ | +4 | 0.506 | Improved activity | Lower than parent |
| tB2U-6K | GVIIKKLKGAAKKVAAKLL-NH₂ | +6 | 0.410 | Drastically improved broad-spectrum activity | Low |
Data derived from studies on Brevinin-2GUb, a related peptide, to illustrate the effects of engineering. researchgate.netnih.gov
The following table summarizes the information on this compound and its engineered analog, GV21.
| Peptide Name | Key Structural Feature | Primary Target | Activity Profile |
| This compound | Contains a C-terminal "Rana box" disulfide loop | MRSA | Potent anti-MRSA activity (MIC: ~4.35 µM) with very low hemolytic activity. biomedres.usresearchgate.netbiomedres.us |
| GV21 | Truncated version of this compound; "Rana box" removed | MRSA | Retains good antibacterial activity with faster bactericidal effect and lower toxicity. researchgate.net |
Biosynthesis and Genetic Aspects of Brevinin 2isb
The production of Brevinin-2ISb is a multi-step process that begins with the synthesis of a larger, inactive precursor protein. This precursor undergoes a series of modifications to yield the final, active peptide.
Precursor Protein Analysis: Signal Peptide and Spacer Domains
The journey of this compound begins with the translation of its corresponding messenger RNA (mRNA) into a prepropeptide. Analysis of the cloned cDNA encoding the precursor of this compound has revealed a characteristic architecture common to many antimicrobial peptides. This precursor protein is composed of distinct domains: a signal peptide, an N-terminal acidic spacer domain, and the C-terminal sequence of the mature this compound peptide.
The signal peptide is a short, hydrophobic sequence at the N-terminus of the prepropeptide. Its primary function is to direct the nascent protein to the endoplasmic reticulum, initiating its entry into the secretory pathway. This ensures that the peptide is ultimately transported to the granular glands in the frog's skin, where it is stored before secretion.
Following the signal peptide is an N-terminal acidic spacer domain . This region is rich in acidic amino acid residues. While its exact functions are still being fully elucidated, it is believed to play several roles. These may include ensuring the precursor remains inactive until the appropriate time, facilitating proper folding of the precursor, and guiding it through the secretory pathway.
Proteolytic Processing Sites
For the mature, active this compound peptide to be released from its precursor, specific enzymatic cleavage must occur. This process, known as proteolytic processing, happens at specific sites within the precursor protein. In the case of the this compound precursor, a characteristic Lys-Arg (Lysine-Arginine) processing site has been identified. This dibasic amino acid pair is a common recognition motif for proprotein convertases, a family of enzymes that cleaves precursor proteins into their mature forms. The cleavage at this Lys-Arg site liberates the active this compound peptide from the N-terminal spacer domain.
| Precursor Protein Domain | Key Features | Function |
| Signal Peptide | Hydrophobic N-terminal sequence | Directs the precursor to the secretory pathway |
| N-terminal Acidic Spacer Domain | Rich in acidic amino acids | Potential roles in inactivation, folding, and transport |
| Proteolytic Processing Site | Lys-Arg (dibasic) | Recognition site for proprotein convertases for cleavage |
| Mature Peptide | C-terminal region | The final, active this compound antimicrobial peptide |
Gene Expression and Regulation Studies
The expression of the gene encoding this compound is a tightly controlled process, ensuring that the peptide is produced when and where it is needed.
Differential Expression Patterns in Amphibian Tissues
While antimicrobial peptides like this compound are most famously associated with the skin, studies on related brevinin peptides suggest a broader, albeit differential, expression pattern. Research on the brevinin-1SY gene in the wood frog (Rana sylvatica) has shown that its mRNA can be detected in various tissues throughout the body, not just the skin. This suggests that these peptides may have roles beyond cutaneous defense.
In a study of the Heilongjiang brown frog (Rana amurensis), comparative transcriptomics of different tissues revealed that the skin had a significant enrichment of differentially expressed genes associated with bacterial defense, indicating a high level of antimicrobial peptide production in this tissue. This aligns with the primary role of the skin as the first line of defense against environmental pathogens. While specific data for this compound distribution in Odorrana ishikawae tissues is not yet available, these findings from other frog species suggest that while the skin is the primary site of expression, lower levels of expression might occur in other tissues, potentially contributing to a systemic innate immune response.
Regulation of this compound Gene Expression in Response to Stimuli
The production of antimicrobial peptides is often not constitutive but is instead induced or upregulated in response to specific environmental cues, particularly the presence of pathogens. Studies on the regulation of the brevinin-2CE3 gene in the Chinese brown frog (Rana chensinensis) provide a model for understanding how this compound expression might be controlled.
The expression of the brevinin-2CE3 gene was found to be significantly upregulated in response to challenges with bacteria such as Escherichia coli and Staphylococcus aureus, as well as with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This indicates that the frog's immune system can recognize these microbial threats and trigger an increased production of brevinin peptides.
Further investigation into the molecular mechanisms behind this upregulation has identified key transcription factors that play a crucial role. The promoter region of the brevinin-2CE3 gene contains binding sites for transcription factors from the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family , including RelA . These transcription factors are central regulators of the inflammatory and immune responses. Upon detection of a stimulus, such as a bacterial infection, a signaling cascade is activated, leading to the translocation of NF-κB/RelA into the nucleus, where it binds to the promoter of the brevinin gene and enhances its transcription. This results in an increased synthesis of the antimicrobial peptide, bolstering the frog's defense capabilities. It is highly probable that a similar regulatory pathway governs the expression of the this compound gene in Odorrana ishikawae.
| Stimulus | Regulatory Pathway | Outcome |
| Bacterial infection (E. coli, S. aureus) | Activation of NF-κB/RelA signaling | Increased transcription of the brevinin gene |
| Lipopolysaccharide (LPS) | Activation of NF-κB/RelA signaling | Increased production of the mature antimicrobial peptide |
Evolutionary and Phylogenetic Research on Brevinin 2isb
Comparative Sequence Analysis within the Brevinin-2 (B1175259) Family
Comparative analysis of Brevinin-2ISb with other brevinin-2 peptides reveals both conserved residues and regions of high variability. While there can be significant interspecific and intraspecific structural differences, four amino acid residues (Lys15, Cys27, Lys28, and Cys33) are often conserved within the brevinin-2 family. mdpi.comresearchgate.net The amino acid sequence of this compound, isolated from the endangered Ishikawa's frog (Odorrana ishikawae), shows homology with brevinin-2 peptides from other Asian odorous frogs like Odorrana grahami and Odorrana hosii. nih.gov This suggests a close phylogenetic relationship between these species.
The diversity within the brevinin-2 family is thought to be a result of gene duplication events and subsequent rapid evolution, driven by the need to combat a wide array of evolving pathogens. imrpress.com This rapid diversification is a hallmark of many antimicrobial peptide families in amphibians.
Below is an interactive data table comparing the amino acid sequences of this compound and other selected brevinin-2 family peptides.
| Peptide Name | Source Organism | Amino Acid Sequence | Sequence Length |
| This compound | Odorrana ishikawae | GLLDSLKGFAGTAGKGVLQSLLSTASCKLAKTC | 33 |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 |
| Brevinin-2PRa | Rana pirica | GIMDFLKGIAKTAGKGVLQSLLNTASCKLSKTC | 33 |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC | 25 |
| Brevinin-2Eg | Rana esculenta | GIMDFLSAIAGTAGKGVLQSLLNTASCKLSKTC | 33 |
Phylogenetic Relationships with Other Amphibian Peptide Families
The skin of a single frog species can contain a remarkable diversity of antimicrobial peptides belonging to multiple families. mdpi.com For instance, in Rana amurensis, 33 mature peptides from 14 different families have been identified. mdpi.com These families, including brevinin-1, brevinin-2, esculentin, ranatuerin, and temporin, are all part of the amphibian's chemical defense arsenal. nih.govmdpi.com
Phylogenetic analyses based on the precursor cDNA sequences of these peptides, which include the signal peptide, acidic propiece, and the mature peptide, have been instrumental in understanding their evolutionary relationships. mdpi.comresearchgate.net Such studies have shown that different peptide families form distinct clades, indicating a shared ancestry followed by diversification. mdpi.com For example, a phylogenetic tree constructed from the AMP genes of Rana amurensis shows clear clustering of sequences into different families. mdpi.comresearchgate.net
This compound belongs to the broader superfamily of frog skin active peptides (FSAP). uniprot.org Within this superfamily, the brevinin-2 family is phylogenetically distinct from other families like brevinin-1, nigrocin, and esculentin. nih.govfrontiersin.org The evolutionary relationships between these families suggest a complex history of gene duplication and divergence, leading to the vast array of antimicrobial peptides seen in modern amphibians. imrpress.com Cladistic analysis based on the primary structures of brevinin-2 peptides from different Rana species has been used to infer their phylogenetic relationships. nih.gov
Evolutionary Conservation of Innate Immune Pathways Across Species
The innate immune system is an ancient and evolutionarily conserved defense mechanism found across a wide range of organisms, from invertebrates to vertebrates. frontiersin.orgoncohemakey.com In amphibians, this system is particularly crucial for survival in microbial-rich environments. frontiersin.org The antimicrobial peptides found in frog skin are a critical component of this innate immunity. frontiersin.orgroyalsocietypublishing.org
The fundamental components and signaling pathways of innate immunity show a remarkable degree of conservation across different species. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This includes the presence of pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs), and downstream signaling cascades that lead to the production of immune effectors like antimicrobial peptides. frontiersin.org While direct research on the specific signaling pathways that regulate this compound production is ongoing, studies on other amphibian AMPs and the general amphibian immune system provide valuable insights.
The immune systems of amphibians, such as the well-studied African clawed frog (Xenopus laevis), and mammals share many conserved features, including B and T cells, which are components of the adaptive immune system. royalsocietypublishing.orgnih.gov However, amphibians, especially during their larval stages, rely heavily on innate immune mechanisms. royalsocietypublishing.orgnih.gov The production of AMPs like this compound can be induced in response to pathogen exposure, highlighting the dynamic nature of this innate defense. biomedres.us For instance, research on Caenorhabditis elegans has shown that this compound can enhance the host's innate immune response to infection by methicillin-resistant Staphylococcus aureus (MRSA) through the modulation of conserved immune signaling pathways like the DAF-2/DAF-16 pathway. biomedres.usmdpi.com This demonstrates that the protective mechanisms elicited by this peptide can act on evolutionarily conserved pathways in other organisms.
The study of this compound and other amphibian AMPs continues to provide valuable information on the evolution and function of the innate immune system, offering potential avenues for the development of new therapeutic agents. biomedres.usimrpress.com
Advanced Research Methodologies and Model Systems in Brevinin 2isb Studies
In Vivo Model Systems
To assess the anti-infective properties of Brevinin-2ISb in a living organism, researchers utilize well-established model systems that allow for controlled and reproducible experimentation.
The nematode Caenorhabditis elegans serves as a powerful in vivo model for studying host-pathogen interactions and for screening new anti-infective compounds. mdpi.com Researchers have established a C. elegans-MRSA (Methicillin-resistant Staphylococcus aureus) infection model to evaluate the therapeutic efficacy of this compound. mdpi.combiomedres.us In this system, nematodes are infected with pathogenic MRSA, which typically leads to a shortened lifespan. mdpi.combiomedres.us This model is advantageous because C. elegans has innate immune pathways that are evolutionarily conserved, sharing similarities with the human immune system. biomedres.us The model allows for the screening of peptides, like those from the Brevinin-2 (B1175259) family, to identify candidates that can effectively combat the infection and prolong the host's survival. mdpi.com Studies utilize this model to investigate the molecular mechanisms behind the peptide's protective effects against MRSA. researchgate.netfao.org
A primary endpoint in the C. elegans infection model is the assessment of survival rates. Treatment with this compound has been shown to significantly increase the survival rate and longevity of nematodes infected with MRSA. biomedres.us In some studies, treatment with this compound resulted in a survival rate of more than 60% after 96 hours of infection, compared to a much lower rate in untreated controls. mdpi.combiomedres.us Other research has demonstrated an even more potent effect, with this compound increasing the survival rate of infected worms by at least 6.3-fold, achieving a survival rate of nearly 80% after 96 hours. mdpi.com Beyond survival, the model also allows for the study of behavioral indicators, which are often negatively affected by MRSA infection. biomedres.us Treatment with this compound has been observed to improve these behavioral phenotypes. biomedres.us
Table 1: Survival Rate of MRSA-Infected C. elegans after Treatment with this compound
| Study Finding | Survival Rate at 96 hours | Fold Increase | Source(s) |
| Finding A | >60% | Not specified | mdpi.combiomedres.us |
| Finding B | ~80% | ≥6.3-fold | mdpi.com |
Caenorhabditis elegans Infection Models (e.g., MRSA infection)
Molecular and Cellular Research Techniques
To dissect the mechanisms underlying the in vivo observations, a suite of molecular and cellular techniques is employed. These methods provide insight into gene expression, protein function, and spatial localization of key molecules.
RT-qPCR is a fundamental technique used to measure changes in gene expression levels in response to this compound treatment. mdpi.comresearchgate.net Studies have used RT-qPCR to demonstrate that this compound enhances the host's innate immune response by upregulating the expression of specific immune-related genes in C. elegans. biomedres.usresearchgate.net The expression of numerous innate immune genes was induced by more than 5 to 25.5-fold. biomedres.us A key finding is the significant and sustained upregulation of the antimicrobial gene lys-7, which is part of the DAF-2/DAF-16 signaling pathway, a critical component of the nematode's immune system. mdpi.comresearchgate.net Other genes induced by this compound include spp-1, K05D8.5, and C29F3.7. researchgate.netresearchgate.net This gene expression analysis confirms that this compound not only acts directly against the pathogen but also bolsters the host's own defense mechanisms. biomedres.usresearchgate.net
Table 2: Upregulated Innate Immune Genes in C. elegans by this compound
| Gene | Pathway Association | Source(s) |
| lys-7 | DAF-2/DAF-16 | mdpi.comresearchgate.netresearchgate.net |
| spp-1 | DAF-2/DAF-16 | biomedres.usresearchgate.net |
| K05D8.5 | DAF-2/DAF-16 | biomedres.usresearchgate.net |
| C29F3.7 | DAF-2/DAF-16 | biomedres.usresearchgate.net |
| hsf-1 | Innate Immunity | biomedres.us |
| irg-1 | Innate Immunity | biomedres.us |
| irg-2 | Innate Immunity | biomedres.us |
| abf-1 | Innate Immunity | biomedres.us |
To understand how this compound neutralizes the pathogen, protein activity assays are conducted. researchgate.netresearchgate.net These experiments investigate the inhibitory effect of the peptide on the activity and expression of various MRSA virulence factors. fao.orgmednexus.org Research has confirmed that this compound effectively suppresses staphylococcal enterotoxin genes and other virulence factors. researchgate.netresearchgate.net This inhibition of microbial weaponry is a crucial aspect of the peptide's therapeutic action, contributing to the reduced pathogenicity of MRSA and the increased survival of the C. elegans host. researchgate.netfao.org
Laser confocal imaging is a high-resolution microscopy technique used for non-invasive, in vivo visualization of cellular and subcellular structures. researchgate.netnih.gov In the context of this compound research, this method is employed to observe the real-time expression and physical location of key antimicrobial proteins within the living nematode. researchgate.netmednexus.org For instance, laser confocal imaging has been used to visually confirm that the robust expression of the lys-7 gene, as measured by RT-qPCR, translates to increased levels of the LYS-7 protein. researchgate.netresearchgate.net This technique provides direct visual evidence of the activation of the DAF-2/DAF-16 immune pathway, showing the distribution of the resulting antimicrobial proteins in the host organism during infection. researchgate.netresearchgate.netmednexus.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in various environments. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils.
In the study of this compound, CD spectroscopy is crucial for understanding its conformational changes upon interacting with membrane-mimetic environments, which simulates its transition from an aqueous environment to a target cell membrane. Typically, this compound in an aqueous buffer solution is expected to exhibit a random coil structure, characterized by a single strong negative band near 200 nm in the CD spectrum.
To mimic the environment of bacterial or eukaryotic cell membranes, researchers employ micelles, such as sodium dodecylsulfate (SDS) to represent negatively charged prokaryotic membranes, and dodecylphosphocholine (B1670865) (DPC) to represent zwitterionic eukaryotic membranes. nih.gov Studies on closely related brevinin peptides have shown that the presence of these membrane mimetics induces a significant conformational change. nih.gov The interaction with both SDS and DPC micelles typically promotes the adoption of an α-helical structure. nih.gov This is evidenced by a distinct change in the CD spectrum, which develops two characteristic negative bands around 208 nm and 222 nm, and a positive band around 192 nm. The induction of this amphipathic α-helical conformation is considered essential for the peptide's membrane disruption activity.
Table 1: Expected Conformational Changes of this compound as Determined by CD Spectroscopy
| Environment | Mimics | Expected Secondary Structure | Characteristic CD Spectral Features |
| Aqueous Buffer (e.g., PBS) | Physiological solution | Random Coil | Strong negative band near 200 nm |
| SDS Micelles | Prokaryotic (bacterial) membrane | α-Helix | Two negative bands at ~208 nm and ~222 nm; positive band at ~192 nm |
| DPC Micelles | Eukaryotic membrane | α-Helix | Two negative bands at ~208 nm and ~222 nm; positive band at ~192 nm |
| Trifluoroethanol (TFE) | Membrane-like hydrophobic environment | α-Helix | Similar to SDS/DPC, promotes helical structure formation |
High-Performance Liquid Chromatography (HPLC) for Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the characterization and purity assessment of synthetic or purified peptides like this compound. moravek.com Given that this compound is often produced via solid-phase peptide synthesis, HPLC is used to isolate the target peptide from a complex mixture of impurities, such as truncated or deletion sequences, and to verify its final purity. moravek.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this method, the peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C8 or C18 silica). An elution gradient is typically applied, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher organic solvent concentration.
The purity of a this compound sample is determined by integrating the area of the main peptide peak in the resulting chromatogram and comparing it to the total area of all peaks. chromforum.org A high-purity preparation will show a single, sharp, and symmetrical peak with a characteristic retention time. The identity of the peptide can be confirmed by collecting the fraction corresponding to the main peak and subjecting it to mass spectrometry analysis.
Table 2: Principles and Outcomes of HPLC Analysis for this compound
| Parameter | Description | Purpose in this compound Analysis |
| Stationary Phase | Typically a nonpolar material like silica (B1680970) modified with C8 or C18 alkyl chains. | Separates the peptide from more polar or less hydrophobic synthesis-related impurities. |
| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile), often with an ion-pairing agent like trifluoroacetic acid (TFA). | Elutes the peptide from the column. The gradient composition determines the separation resolution. |
| Retention Time (t_R) | The time taken for the peptide to elute from the column after injection. | A characteristic value for this compound under specific chromatographic conditions, used for identification. |
| Peak Area | The integrated area under the peak in the chromatogram, which is proportional to the amount of the peptide. | Used to quantify the peptide and calculate its purity as a percentage of the total detected substances. |
| Purity Assessment | Calculated as (Area of this compound Peak / Total Area of All Peaks) × 100%. | To ensure the sample is free from significant contaminants before use in biological assays. |
Computational and Bioinformatic Approaches
Peptide Design and Optimization via In Silico Modeling
In silico modeling provides a rational, cost-effective approach to design and optimize antimicrobial peptides like this compound. nih.gov These computational methods allow researchers to predict how changes in the peptide's primary sequence will affect its structure, physicochemical properties, and biological activity, thereby guiding the synthesis of new analogues with improved therapeutic potential.
The process often begins with the analysis of the primary structure of this compound to identify key motifs. Brevinin-family peptides, for instance, often contain a C-terminal "Rana box" disulfide bridge. researchgate.net Computational studies on related peptides, such as brevinin-2GHk, have explored the functional role of this motif. mdpi.com By creating virtual models of truncated analogues (e.g., removing the Rana box) or substituted analogues (e.g., replacing specific amino acids), researchers can predict the impact on properties like helicity, hydrophobicity, and amphipathicity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these predicted physicochemical properties with experimentally determined antimicrobial activity or toxicity. nih.gov This allows for the high-throughput virtual screening of numerous potential peptide sequences, identifying candidates with a predicted high therapeutic index (high potency, low toxicity) for subsequent chemical synthesis and experimental validation.
Table 3: Key Parameters for In Silico Optimization of this compound
| Parameter | Optimization Goal | Rationale |
| Hydrophobicity | Modulate overall hydrophobicity and hydrophobic moment. | Fine-tuning is critical; too high can increase hemolytic activity, while too low can reduce antimicrobial potency. |
| Net Positive Charge | Increase the net positive charge. | Enhances initial electrostatic attraction to negatively charged bacterial membranes. |
| Amphipathicity | Optimize the segregation of hydrophobic and hydrophilic residues on the helical surface. | A well-defined amphipathic structure is crucial for membrane insertion and disruption. |
| Structural Motifs | Modify or remove specific motifs like the "Rana box". | To determine their contribution to activity versus toxicity, potentially simplifying the peptide structure. |
| Protease Stability | Introduce D-amino acids or cyclize the peptide backbone. | To increase resistance to degradation by host or bacterial proteases, prolonging the peptide's half-life. |
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the intricate interactions between this compound and lipid bilayers at an atomic level of detail. nih.gov These simulations can reveal the dynamic processes of peptide binding, insertion, and membrane disruption that are often difficult to capture with experimental methods alone.
An MD simulation typically starts by building a computational model consisting of the this compound peptide, a model lipid bilayer, and surrounding water molecules and ions to simulate a physiological environment. The lipid bilayer can be composed of lipids like POPE (palmitoyloleoyl-phosphatidylethanolamine) and POPG (palmitoyloleoyl-phosphatidylglycerol) to mimic the composition of a bacterial membrane. The simulation software then calculates the forces between all atoms and solves the equations of motion over time, generating a trajectory that visualizes the peptide's behavior.
MD simulations can provide critical insights. For the brevinin family, simulations have suggested that peptide assembly and aggregation are driven by hydrophobic interactions involving residues in the central domain of the peptide sequence. researchgate.net Researchers can analyze the simulation trajectory to calculate key parameters such as the peptide's orientation relative to the membrane, its depth of insertion into the lipid core, and the free energy profile of membrane translocation. researchgate.net These simulations can also illustrate how the peptide perturbs the membrane, for example by inducing local thinning, increasing lipid disorder, or forming pores. arxiv.org
Table 4: Insights from Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
| MD Simulation Insight | Description | Significance for this compound |
| Binding and Adsorption | Initial electrostatic attraction of the cationic peptide to the anionic lipid headgroups, followed by adsorption onto the membrane surface. | Elucidates the first step of the mechanism of action and the importance of positive charge. |
| Secondary Structure Formation | Observation of the peptide transitioning from a random coil in solution to an α-helix upon contact with the membrane interface. | Confirms that the membrane environment is required for the peptide to adopt its active conformation. |
| Membrane Insertion & Depth | Tracking the insertion of the peptide's hydrophobic face into the lipid bilayer core and determining its stable position within the membrane. | Reveals how deeply the peptide penetrates, which is linked to its specific disruptive mechanism (e.g., pore formation). |
| Interaction Energy Calculation | Quantifying the electrostatic and van der Waals interaction energies between the peptide and the lipid molecules. | Identifies the key residues that contribute most to the binding affinity and stabilization within the membrane. researchgate.net |
| Membrane Perturbation | Visualizing changes in membrane thickness, lipid tail order, and the potential formation of water channels or pores induced by the peptide. | Provides a direct view of the physical damage inflicted on the membrane, explaining the peptide's lytic activity. arxiv.org |
Pre Clinical and Translational Research Implications of Brevinin 2isb
Potential for Immunotherapeutic Applications
Beyond its direct antimicrobial effects, Brevinin-2ISb has shown potential for immunotherapeutic applications. biomedres.us Research suggests that it can modulate the host's innate immune response to enhance its ability to fight off infections. biomedres.usresearchgate.net This dual action of directly killing pathogens and stimulating the host's immune system makes it a particularly attractive therapeutic candidate.
Research on Modulating Host Immunity for Therapeutic Benefit
Studies utilizing the model organism C. elegans have provided significant insights into the immunomodulatory effects of this compound. biomedres.usresearchgate.net Treatment with this compound has been shown to upregulate the expression of several innate immune genes in C. elegans, including lys-7, spp-1, K05D8.5, and C29F3.7. researchgate.netfao.orgresearchgate.net This upregulation was observed to be sustained and correlated with a reduction in MRSA-mediated death of the host. researchgate.netfao.orgresearchgate.net The activation of the DAF-2/DAF-16 signaling pathway appears to be a key mechanism through which this compound enhances the host's immune response. mdpi.comresearchgate.netfao.org This pathway is conserved in humans, suggesting that this compound may have similar immunity-enhancing effects in humans. biomedres.us
Interactive Table: Upregulation of Innate Immune Genes in C. elegans by this compound
| Gene | Fold Increase in Expression |
|---|---|
| hsf-1 | >5 to 25.5 |
| irg-1 | >5 to 25.5 |
| irg-2 | >5 to 25.5 |
| C29F3.7 | >5 to 25.5 |
| F49F1.6 | >5 to 25.5 |
| K05D8.5 | >5 to 25.5 |
| F56D6.2 | >5 to 25.5 |
| F28D1.3 | >5 to 25.5 |
| F38A1.5 | >5 to 25.5 |
| ZK6.7 | >5 to 25.5 |
| lys-1 | >5 to 25.5 |
| spp-1 | >5 to 25.5 |
| T20G5.7 | >5 to 25.5 |
| abf-1 | >5 to 25.5 |
Data reflects the range of increased expression of various innate immune genes in C. elegans after treatment with this compound.
Considerations for Future Research Directions
While the pre-clinical data for this compound is promising, further research is necessary to translate these findings into clinical applications. A key area of focus for future research is the development of improved analogs.
Analog Development with Enhanced Efficacy and Selectivity
A significant challenge in the development of antimicrobial peptides as therapeutic agents is their potential for toxicity to mammalian cells. researchgate.net Therefore, a major goal of future research is the design of this compound analogs with enhanced antimicrobial efficacy and improved selectivity for microbial cells over host cells. science.gov This can be achieved through strategic amino acid substitutions to optimize the peptide's charge, hydrophobicity, and amphipathicity. nih.gov For example, research on other Brevinin peptides has shown that substitutions with arginine can enhance activity against Gram-positive bacteria, while histidine substitutions can reduce hemolytic activity, thereby improving selectivity. nih.gov The development of such analogs could lead to more potent and safer antimicrobial drugs. nih.gov
Investigations into Potential Broader Therapeutic Utilities (e.g., Anti-cancer mechanisms observed in Brevinin superfamily, relevant for this compound research context)
While the primary research focus for this compound has been its potent antimicrobial and immunomodulatory activities, its membership in the broader Brevinin superfamily of peptides suggests potential for other therapeutic applications, most notably in oncology. mednexus.orgnih.govnih.gov The Brevinin family is a rich source of bioactive peptides, and several of its members have demonstrated significant anti-cancer properties, providing a strong rationale for investigating similar capabilities in this compound. researchgate.netresearchgate.net
The anti-cancer potential of the Brevinin superfamily is an active area of research, with several peptides showing promising results against various cancer cell lines. nih.govresearchgate.net These antimicrobial peptides (AMPs) that also exhibit anticancer activities are often referred to as anticancer peptides (ACPs). frontiersin.org Their efficacy is frequently attributed to their cationic and amphipathic characteristics, which allow for selective interaction with the anionic components of cancer cell membranes, leading to membrane disruption and cell death. frontiersin.orgvulcanchem.com
A prominent example within the superfamily is Brevinin-2R, a peptide isolated from the frog Rana ridibunda. nih.gov Research has highlighted Brevinin-2R as a promising anti-cancer agent, in some cases exhibiting greater cytotoxicity against tumor cells than conventional chemotherapy drugs like doxorubicin. nih.govnih.gov Studies have shown its effectiveness against a range of tumor cell lines, including Jurkat, BJAB, MCF-7, L929, and A549. nih.gov The proposed mechanism for Brevinin-2R's action involves the modification of cell membrane properties, which leads to a decrease in the mitochondrial membrane potential and cellular ATP levels, ultimately causing cell death through a caspase-independent pathway. nih.gov A crucial property of Brevinin-2R is its low hemolytic activity, suggesting a degree of selectivity for cancer cells over healthy non-cancerous cells like red blood cells. nih.govresearchgate.net
Similarly, other members, such as Brevinin-1pl and its analogues, have demonstrated significant growth inhibition against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells. researchgate.net The primary mechanism of action for many of these peptides is believed to be their interaction with and disruption of the cancer cell membrane. nih.govresearchgate.net
Given that this compound shares structural and functional characteristics with other Brevinin-2 (B1175259) peptides, such as its cationic and amphipathic nature, it is plausible that it could also exhibit selective cytotoxicity against cancer cells. vulcanchem.com Although direct anti-cancer studies on this compound have not been the focus of published research, the findings for its relatives like Brevinin-2R provide a compelling basis for future investigations. mednexus.orgnih.gov The established ability of this compound to modulate host immune pathways, such as the DAF-2/DAF-16 pathway in C. elegans, could also be a relevant mechanism in a cancer context, as immune modulation is a key strategy in modern cancer therapy. mednexus.orgresearchgate.netsciprofiles.com Exploring the potential synergistic effects of this compound with conventional anti-cancer drugs could also be a valuable research avenue. vulcanchem.com
The table below summarizes the anti-cancer research findings for select members of the Brevinin superfamily, highlighting the context for future this compound research.
Table 1: Anti-cancer Activity of Selected Brevinin Superfamily Peptides
| Peptide Name | Source Organism/Origin | Target Cancer Cell Lines | Observed Mechanism/Key Findings | Reference |
|---|---|---|---|---|
| Brevinin-2R | Rana ridibunda | Jurkat, BJAB, MCF-7, L929, A549 | Kills tumor cells at low concentrations; Higher cytotoxicity compared to doxorubicin; Decreases mitochondrial membrane potential and ATP levels; Caspase-independent cell death; Low hemolytic activity. | nih.gov |
| Brevinin-1pl | Frog-derived AMP | MCF-7 (breast cancer), H838 (non-small cell lung cancer) | Significant inhibitory efficacy; Membrane disruption is a primary mode of action. | researchgate.net |
This contextual evidence underscores the potential for this compound as a candidate for future pre-clinical and translational research in oncology.
Conclusion and Future Perspectives in Brevinin 2isb Research
Summary of Key Academic Contributions and Findings
The research into Brevinin-2ISb, an antimicrobial peptide (AMP) isolated from amphibian skin, has yielded significant findings that underscore its potential as a therapeutic agent. biomedres.us A primary contribution has been the elucidation of its potent antimicrobial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). biomedres.usresearchgate.net Studies have established its minimum inhibitory concentration (MIC) against MRSA at approximately 4.35±0.9μM. biomedres.us
A pivotal academic contribution is the discovery of this compound's dual-action mechanism. Beyond direct antimicrobial action, it significantly enhances the host's innate immune response. biomedres.usfao.orgresearchgate.net Research utilizing the in vivo model organism Caenorhabditis elegans has been instrumental in this discovery. vulcanchem.com It has been demonstrated that this compound can prolong the lifespan of C. elegans infected with MRSA. biomedres.usfao.orgresearchgate.net This protective effect is linked to the peptide's ability to modulate host immunity. biomedres.us
Specifically, this compound has been shown to activate the DAF-2/DAF-16 signaling pathway, a key regulator of the innate immune system in C. elegans. fao.orgresearchgate.netresearchgate.netmdpi.com This activation leads to the induced expression of numerous innate immune genes, including lys-7, spp-1, K05D8.5, and C29F3.7. fao.orgresearchgate.net The robust and sustained expression of the antibacterial gene lys-7, in particular, correlates with a reduction in MRSA-mediated death in the nematode host. fao.orgresearchgate.net
Furthermore, research has highlighted that this compound can suppress the expression of various MRSA virulence factors and staphylococcal enterotoxin genes. fao.orgresearchgate.netresearchgate.net Crucially, these immunomodulatory and anti-infective properties are observed at low concentrations where the peptide exhibits very low hemolytic activity, a significant advantage for potential therapeutic development. fao.orgresearchgate.netresearchgate.netmednexus.org The collective findings position this compound as a peptide that not only targets pathogens directly but also bolsters the host's own defense mechanisms. biomedres.us
Emerging Research Avenues and Unanswered Questions
The compelling findings from studies on this compound have opened several promising avenues for future research. A major emerging direction is the development of this compound and related peptides as novel anti-inflammatory and antimicrobial drugs to combat antibiotic-resistant bacteria. fao.orgresearchgate.netresearchgate.net Its demonstrated efficacy against MRSA and its ability to enhance host immunity make it a strong candidate for a new class of antibiotics. fao.orgresearchgate.net
An important area of future investigation is the translation of the immunomodulatory effects observed in C. elegans to mammalian systems. Given the evolutionary conservation of innate immune pathways between nematodes and humans, there is a strong rationale to suggest that this compound could enhance the innate immune response in humans, but this requires extensive validation. biomedres.usfao.orgresearchgate.net
Several unanswered questions remain. While the Brevinin family of peptides is known for antimicrobial properties, their potential antiviral and antitumor activities are less understood and represent a significant knowledge gap. researchgate.net The precise molecular interactions through which this compound activates the DAF-2/DAF-16 pathway are not fully elucidated. Furthermore, the specific contribution of its characteristic "Rana box" structural motif to its dual antimicrobial and immunomodulatory functions is an open question, especially as studies on other brevinins have shown variable importance of this domain for antimicrobial activity. nih.gov Investigating these aspects will be crucial for a comprehensive understanding and potential optimization of the peptide.
Methodological Advancements and Their Impact on this compound Studies
Progress in understanding this compound has been significantly propelled by key methodological advancements. The adoption of the Caenorhabditis elegans model has been particularly impactful, providing a powerful in vivo platform to study host-pathogen interactions and the peptide's immunomodulatory effects in a whole organism. researchgate.netvulcanchem.commdpi.com This model allows for the screening of anti-infective peptides and the dissection of their relationship with the host's innate immune system. researchgate.net
Molecular biology techniques have been central to detailing the peptide's mechanism of action. The use of real-time Polymerase Chain Reaction (PCR) has enabled researchers to quantify the upregulation of specific immune gene expression in C. elegans following treatment with this compound. researchgate.netfao.orgmdpi.com Complementing this, advanced imaging techniques such as laser confocal imaging have allowed for the real-time visualization of the expression and distribution of antimicrobial proteins within the nematode, providing direct visual evidence of the immune pathway's activation. fao.orgmednexus.org
Looking forward, the integration of computational and high-throughput methodologies is set to revolutionize the study of AMPs like this compound. The advent of genomics and proteomics has already accelerated the systematic study of AMP gene expression and regulatory pathways. mdpi.com Moreover, the application of artificial intelligence (AI) and machine learning (ML) offers new models to rapidly discover, design, and optimize novel peptides. researchgate.netmdpi.com These computational tools can predict the efficacy and physicochemical properties of AMPs, potentially reducing toxicity and significantly cutting down the time and cost associated with developing new peptide-based therapies. plos.orgresearchgate.net
Significance of this compound Research for Broader Peptide Science
The study of this compound carries significant implications for the broader field of peptide science. It serves as a prime example of an antimicrobial peptide with a dual mechanism of action: direct pathogen inhibition and host immune modulation. biomedres.usresearchgate.net This dual role is a highly desirable feature for next-generation anti-infective agents and encourages the field to look beyond simple microbicidal activity when screening for new AMPs. mdpi.com
This compound research provides a compelling case study in the fight against antimicrobial resistance, highlighting the potential of naturally occurring peptides as alternatives to conventional antibiotics. biomedres.us The finding that it possesses potent activity with low hemolytic effects addresses one of the major hurdles in peptide therapeutics—toxicity to host cells. researchgate.netmednexus.org This reinforces the viability of developing peptide-based drugs with high selectivity and safety profiles.
Furthermore, the successful use of the C. elegans-MRSA infection model in this compound studies provides a valuable and validated framework for the broader peptide science community. researchgate.net This model can be adapted to screen other novel anti-infective peptides and investigate their mechanisms of action in an in vivo context. The investigation into the structure-activity relationship of this compound also contributes to a deeper understanding of conserved motifs like the "Rana box" found in many amphibian AMPs, aiding in the rational design of new synthetic peptides with enhanced activities. vulcanchem.comnih.gov
Q & A
Q. How is the minimum inhibitory concentration (MIC) of Brevinin-2ISb determined against methicillin-resistant Staphylococcus aureus (MRSA)?
Methodological Answer: The MIC is typically assessed using a broth microdilution assay. In studies, MRSA strains (e.g., ATCC 33591) are cultured in 96-well plates with serially diluted this compound. After 24 hours, optical density measurements determine bacterial growth inhibition. The MIC is defined as the lowest peptide concentration showing no visible growth. For this compound, the MIC against MRSA was reported as 4.35 ± 0.9 μM, with experiments replicated three times and controls (e.g., untreated MRSA) included to validate results .
Q. What experimental models are optimal for studying this compound’s immunomodulatory effects?
Methodological Answer: Caenorhabditis elegans is a widely used model due to its conserved innate immune pathways and genetic tractability. Researchers employ MRSA-infected C. elegans mutants (e.g., pmk-1, daf-2/daf-16, skn-1) to dissect immune pathways. Survival assays involve treating nematodes with this compound on NGM plates, monitoring survival at 12-hour intervals for 96 hours. Motor behavior metrics (e.g., pharyngeal pumping, body bends) and gene expression analysis (e.g., lys-7, hsf-1) further validate immune modulation .
Q. What protocols ensure reproducibility in this compound survival assays using C. elegans?
Methodological Answer: Key steps include:
- Synchronizing nematode populations by hypochlorite treatment to ensure uniform developmental stages.
- Dissolving this compound in NGM plates at the MIC (4.35 μM) and maintaining consistent temperature (20°C).
- Recording survival rates at 12-hour intervals (up to 96 hours) with triplicate experiments.
- Using OP50 E. coli-fed nematodes as controls. Data are analyzed via Kaplan-Meier survival curves and log-rank tests .
Advanced Research Questions
Q. How can researchers elucidate this compound’s role in modulating innate immune pathways in C. elegans?
Methodological Answer:
- Genetic Mutant Analysis: Compare survival and immune gene expression in wild-type vs. mutants (e.g., pmk-1, daf-16) exposed to this compound.
- qPCR Profiling: Quantify expression of genes like lys-7 (antimicrobial), hsf-1 (stress response), and irg-1 (pathogen resistance) at 24–96 hours post-treatment.
- Pathway Inhibition: Use RNAi or chemical inhibitors (e.g., SB203580 for p38 MAPK) to block specific pathways and assess this compound’s efficacy .
Q. What methodologies address contradictory findings on this compound’s mechanism of action across studies?
Methodological Answer:
- Comparative Assays: Replicate experiments in alternative models (e.g., mammalian macrophages) to test pathway conservation.
- Dose-Response Analysis: Vary peptide concentrations to identify biphasic effects (e.g., immunostimulation vs. toxicity).
- Meta-Analysis: Aggregate data from multiple studies to identify trends, such as consistent upregulation of lys-7 (>20-fold) in C. elegans .
Q. How can transcriptomic and proteomic approaches refine understanding of this compound’s dual antimicrobial and immunomodulatory functions?
Methodological Answer:
- RNA Sequencing: Profile global gene expression in this compound-treated vs. untreated C. elegans to identify novel immune targets.
- LC-MS/MS: Map peptide-protein interactions (e.g., binding to DAF-16 transcription factor) to clarify signaling mechanisms.
- CRISPR-Cas9 Knockouts: Validate candidate genes (e.g., spp-1, abf-1) in nematodes to confirm functional roles .
Q. What experimental designs mitigate variability in this compound’s bioactivity due to peptide aggregation or degradation?
Methodological Answer:
- Stability Testing: Use circular dichroism (CD) spectroscopy to monitor secondary structure (e.g., α-helical content) under varying pH/temperature.
- Dynamic Light Scattering (DLS): Assess aggregation propensity in solution.
- Protease Inhibition: Include protease inhibitors (e.g., PMSF) in assays to prevent enzymatic degradation .
Data Analysis and Interpretation
Q. How should researchers analyze survival data from this compound-treated C. elegans infected with MRSA?
Methodological Answer:
Q. What criteria validate the significance of immune gene upregulation in this compound studies?
Methodological Answer:
- Fold Change Threshold: Genes with ≥20-fold expression increase (e.g., hsf-1, irg-1) are prioritized.
- Functional Enrichment: Perform GO/KEGG analysis to identify enriched pathways (e.g., TGF-β, insulin signaling).
- Phenotypic Correlation: Confirm that gene knockdown abolishes this compound’s protective effects .
Tables for Key Findings
| Parameter | This compound Treatment | Control (OP50) | Reference |
|---|---|---|---|
| Average Nematode Longevity | 20% increase | Baseline | |
| MRSA Survival Rate (96h) | >60% | <40% | |
| lys-7 Upregulation (24h) | 25-fold | No change |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
